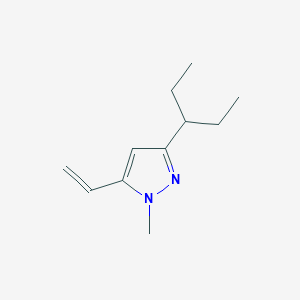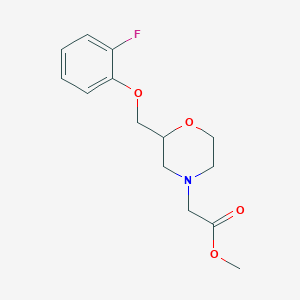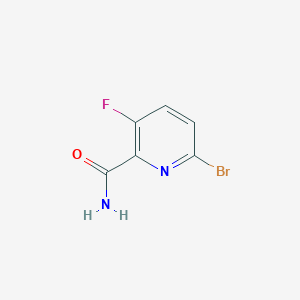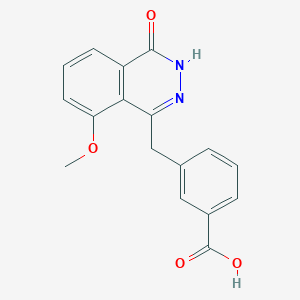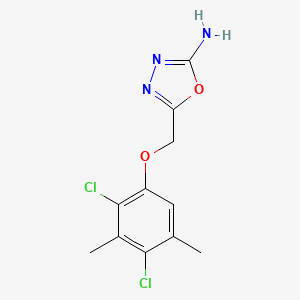![molecular formula C9H7F3N2O B11784569 (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine](/img/structure/B11784569.png)
(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine is a heterocyclic compound that contains a benzoxazole ring substituted with a trifluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine typically involves the formation of the benzoxazole ring followed by the introduction of the trifluoromethyl and methanamine groups. One common method involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a trifluoromethyl-substituted carboxylic acid or its derivative under acidic or basic conditions. The resulting intermediate can then be further reacted with formaldehyde and ammonia or an amine to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired product but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a wide range of substituted benzoxazole derivatives .
Scientific Research Applications
(2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methanamine group can facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(Trifluoromethyl)benzo[d]oxazol-6-yl)methanamine include other benzoxazole derivatives with different substituents, such as:
- (2-Methylbenzo[d]oxazol-6-yl)methanamine
- (2-Chlorobenzo[d]oxazol-6-yl)methanamine
- (2-Fluorobenzo[d]oxazol-6-yl)methanamine
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-1,3-benzoxazol-6-yl]methanamine |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H,4,13H2 |
InChI Key |
BMQAANVJSJNFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)OC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)
![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)

![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)
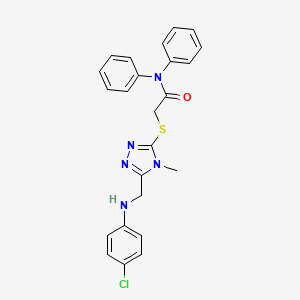
![3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11784541.png)

